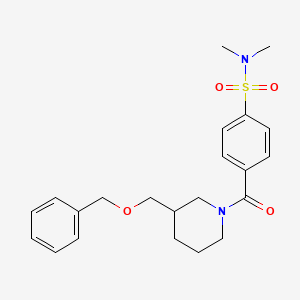

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

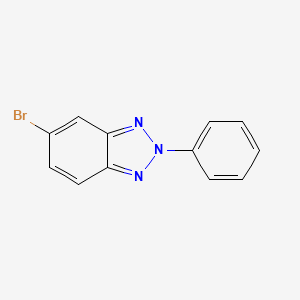

The compound “4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The benzyloxy group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyloxy group, a carbonyl group, and a sulfonamide group. The three-dimensional structure would be influenced by the stereochemistry at the carbon atoms of the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction. The sulfonamide group could potentially participate in substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Compounds structurally related to "4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide" have been synthesized and characterized for their potential as antagonists or inhibitors in various biological pathways. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists demonstrate the potential of these compounds in drug development, especially targeting HIV-1 infection prevention (Cheng De-ju, 2015).

Corrosion Inhibition and Material Science

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, indicating their potential applications in material science and corrosion protection. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the inhibition efficiencies of these compounds, showcasing their relevance in extending the lifespan of metallic structures (S. Kaya et al., 2016).

Antimicrobial Activity

Synthesis and biological evaluation of substituted benzenesulfonamides have revealed their potent inhibitory effects on membrane-bound phospholipase A2, with implications for reducing the size of myocardial infarction in coronary occluded rats. These findings suggest the therapeutic potential of these compounds in cardiovascular diseases (H. Oinuma et al., 1991).

Antioxidant and Enzyme Inhibition

The investigation of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase highlights their potential in treating diseases associated with oxidative stress and enzymatic dysregulation, such as Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

Drug Metabolism and Pharmacokinetics

Studies on the oxidative metabolism of novel antidepressants and other therapeutic agents have elucidated the roles of cytochrome P450 and other enzymes in drug metabolism, providing crucial insights for pharmacokinetic optimizations and the development of safer, more effective medications (Mette G. Hvenegaard et al., 2012).

Carbonic Anhydrase Inhibitors

The design and synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms, specifically targeting isoforms involved in glaucoma, epilepsy, obesity, and cancer, demonstrate the therapeutic applications of these compounds in managing various diseases (Nabih Lolak et al., 2019).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could potentially interact with biological targets such as enzymes or receptors. The piperidine ring is a common structural motif in many pharmaceuticals and could potentially be involved in these interactions .

Propiedades

IUPAC Name |

N,N-dimethyl-4-[3-(phenylmethoxymethyl)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-12-10-20(11-13-21)22(25)24-14-6-9-19(15-24)17-28-16-18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,6,9,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWCSPKGXNMPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)

![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2674975.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dimethoxyphenyl)amino)formamide](/img/structure/B2674979.png)

![5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2674981.png)

![N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2674982.png)

amino}methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2674984.png)